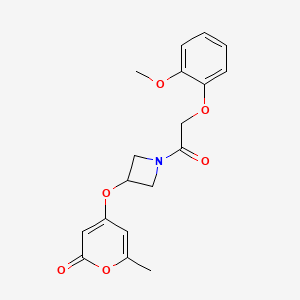
4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as AZD-9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC). It is a potent and selective inhibitor of both EGFR-sensitizing and T790M resistance mutations, which are commonly found in NSCLC patients.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one' involves the reaction of 2-methoxyphenol with acetyl chloride to form 2-(2-methoxyphenyl)acetyl chloride. This intermediate is then reacted with azetidine-3-ol to form 1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-ol. The final compound is obtained by reacting 1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-ol with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a suitable catalyst.
Starting Materials
2-methoxyphenol, acetyl chloride, azetidine-3-ol, 4-hydroxy-6-methyl-2H-pyran-2-one
Reaction
2-methoxyphenol, acetyl chloride, Anhydrous conditions, 2-(2-methoxyphenyl)acetyl chloride.
2-(2-methoxyphenyl)acetyl chloride, azetidine-3-ol, In the presence of a suitable base, 1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-ol.
1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-ol, 4-hydroxy-6-methyl-2H-pyran-2-one, In the presence of a suitable catalyst, 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one.
Mecanismo De Acción
4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one works by irreversibly binding to the ATP-binding site of EGFR, thereby inhibiting its activity and downstream signaling pathways. It has a higher affinity for T790M-mutant EGFR than for wild-type EGFR or other EGFR mutations, which makes it a highly selective inhibitor of this resistance mutation.
Efectos Bioquímicos Y Fisiológicos
4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in NSCLC cell lines and xenograft models. It also inhibits the growth of tumors harboring EGFR T790M mutations in preclinical models. In clinical trials, it has been associated with a high response rate and prolonged progression-free survival in patients with advanced NSCLC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in lab experiments include its potent and selective activity against EGFR T790M mutations, which makes it a valuable tool for studying the biology of this resistance mechanism. Its irreversible binding to EGFR also allows for prolonged inhibition of signaling pathways, which may be useful in certain experimental settings. However, its high selectivity for T790M-mutant EGFR may limit its utility in studying other EGFR mutations or wild-type EGFR.
Direcciones Futuras
There are several potential future directions for the development and use of 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. These include:
1. Combination therapy: 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one may be combined with other agents, such as chemotherapy or immune checkpoint inhibitors, to improve treatment outcomes in NSCLC patients.
2. Biomarker development: Further research is needed to identify biomarkers that can predict response to 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one and other EGFR TKIs, as well as to monitor treatment response and resistance.
3. Resistance mechanisms: Continued study of resistance mechanisms to EGFR TKIs, including T790M-independent mechanisms, may lead to the development of new treatment strategies.
4. Other cancer types: 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one and other EGFR TKIs may be evaluated for their efficacy in other cancer types that harbor EGFR mutations, such as head and neck cancer and colorectal cancer.
In conclusion, 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a promising EGFR TKI for the treatment of NSCLC. Its potent and selective activity against EGFR T790M mutations, as well as its irreversible binding to EGFR, make it a valuable tool for studying the biology of this resistance mechanism. Further research is needed to fully understand its potential and limitations, and to identify new treatment strategies for NSCLC and other EGFR-mutant cancers.
Aplicaciones Científicas De Investigación
4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In preclinical studies, it has shown potent activity against EGFR-sensitizing and T790M resistance mutations, with minimal activity against wild-type EGFR. In clinical trials, it has demonstrated high response rates and prolonged progression-free survival in patients with advanced NSCLC harboring EGFR T790M mutations.
Propiedades
IUPAC Name |
4-[1-[2-(2-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-12-7-13(8-18(21)24-12)25-14-9-19(10-14)17(20)11-23-16-6-4-3-5-15(16)22-2/h3-8,14H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFUSDNRLHIIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


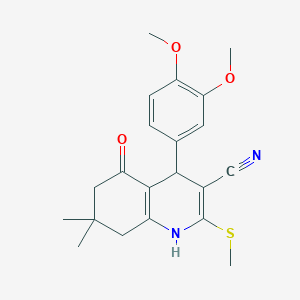

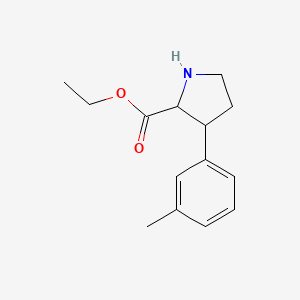
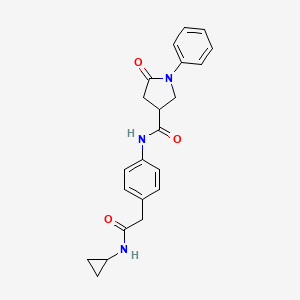
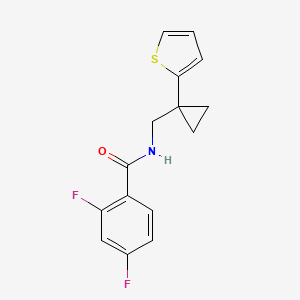
![2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2620218.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2620220.png)
![Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2620221.png)
![1-Cyclopropyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrrolidin-2-one](/img/structure/B2620224.png)
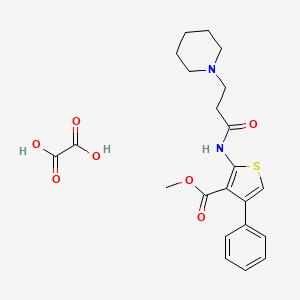
![Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2620227.png)
![5-[(4-Chlorophenyl)methyl]-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620228.png)
![4-tert-butyl-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2620229.png)